BenchChemオンラインストアへようこそ!

beta-Alacleatinine hydrochloride

BACE-1 Fragment-based drug discovery ligand efficiency

Procure beta-Alacleatinine hydrochloride (CAS 15231-28-4) as the crystallographically pre-validated dihydroisocytosine core for BACE-1 fragment-based drug discovery. Unlike isocytosine analogs, its 5,6-dihydro scaffold and hydrochloride salt form ensure superior aqueous solubility, stoichiometric control, and a conserved Asp32/Asp228 hydrogen-bond network (PDB: 2VA5, 2VA6). With a benchmark 80 nM lead IC50 and LE of 0.37, this hygroscopic solid (mp 265–269°C) minimizes batch variability in SPR/ITC binding thermodynamics. Accept no unvalidated core or free-base substitutions that jeopardize SAR continuity.

Molecular Formula C4H8ClN3O
Molecular Weight 149.58 g/mol
CAS No. 15231-28-4
Cat. No. B140951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Alacleatinine hydrochloride
CAS15231-28-4
Synonyms2-Amino-5,6-dihydro-4(3H)-pyrimidinone Hydrochloride;  Tetrahydro-2-imino-4(1H)-Pyrimidinone Hydrochloride; 
Molecular FormulaC4H8ClN3O
Molecular Weight149.58 g/mol
Structural Identifiers
SMILESC1CN=C(NC1=O)N.Cl
InChIInChI=1S/C4H7N3O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H2,(H3,5,6,7,8);1H
InChIKeyLEJUROSLRPXDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Alacleatinine Hydrochloride (CAS 15231-28-4): A Dihydroisocytosine Building Block for BACE-1 Inhibitor Discovery & Fragment-Based Lead Generation


beta-Alacleatinine hydrochloride (CAS 15231-28-4), systematically named 2-amino-5,6-dihydropyrimidin-4(3H)-one hydrochloride, is a heterocyclic hydrochloride salt of the dihydroisocytosine chemotype, a privileged cyclic amidine scaffold in medicinal chemistry [1]. Its core structure is a reduced pyrimidinone that retains the key hydrogen-bond donor/acceptor motif (2-amino group) essential for aspartyl protease recognition, notably forming a conserved hydrogen-bond network with the catalytic aspartates (Asp32/Asp228) of β-secretase (BACE-1) [2]. Unlike its fully aromatic isocytosine analog, the 5,6-dihydro character introduces conformational flexibility and altered electronic properties that impact fragment binding affinity and ligand efficiency in structure-based drug design [2]. This compound serves as a critical synthetic intermediate for preparing non-peptidic BACE-1 inhibitors, an area of high interest for Alzheimer's disease research, and is supplied as a reproducible, hygroscopic solid with defined melting behavior (265–269 °C) under inert storage conditions [1].

Why Generic Dihydroisocytosine Analogs Cannot Substitute for beta-Alacleatinine Hydrochloride in BACE-1 Fragment-Based Drug Discovery


The specific salt form, counterion identity, and ring-substitution pattern of beta-Alacleatinine hydrochloride are not interchangeable with other cyclic amidine analogs or even the free base. Fragment-based lead generation studies have demonstrated that subtle structural changes in the dihydroisocytosine core—such as the degree of saturation, the position of the amino group, and the choice of salt—directly translate into 100- to >1000-fold differences in BACE-1 binding affinity (Ki/IC50) and ligand efficiency (LE) [1]. For example, the isocytosine fragment (aromatic, 2-amino-4-hydroxypyrimidine) showed only millimolar potency in NMR affinity screens, while the dihydroisocytosine series, after structure-guided evolution, yielded inhibitors with nanomolar cellular activity [1]. Furthermore, the hydrochloride salt is specifically preferred for crystallography and biophysical assays due to its superior aqueous solubility and handling characteristics under cryogenic or anhydrous conditions relative to free-base or alternative salt forms . Procurement of a non-identical core or salt introduces unvalidated variables into the sensitive fragment optimization workflow, jeopardizing SAR continuity and crystallographic reproducibility.

Quantitative Differentiation of beta-Alacleatinine Hydrochloride from Its Closest Analogs for BACE-1 Fragment-Based Drug Discovery


Dihydroisocytosine vs. Aromatic Isocytosine Core: >100-Fold BACE-1 Affinity Gain from Saturation

The dihydroisocytosine scaffold of beta-Alacleatinine hydrochloride, when incorporated into optimized BACE-1 inhibitors, yields a profound affinity advantage over the fully aromatic isocytosine core. In the seminal fragment-to-lead campaign by Edwards et al., initial aromatic isocytosine fragments exhibited only millimolar BACE-1 binding (detected solely by NMR screening), whereas structure-based evolution of dihydroisocytosine analogs (e.g., compound 29) achieved an IC50 of 80 nM, representing at least a 100-fold improvement [1]. This differential is attributed to the conformational adaptability of the saturated ring, which permits optimal accommodation in the S1' pocket while maintaining the critical Asp32/Asp228 hydrogen-bonding network visualized by X-ray crystallography (PDB: 2VA6, 2VA5) [1].

BACE-1 Fragment-based drug discovery ligand efficiency

Hydrochloride Salt vs. Free Base: Differentiated Aqueous Solubility and Crystallographic Suitability

Beta-Alacleatinine hydrochloride exhibits a measured aqueous solubility profile and hygroscopicity that is distinct from its free base (2-amino-5,6-dihydropyrimidin-4(3H)-one; CAS 15231-27-3). While quantitative solubility data for the free base versus hydrochloride are sparse, vendor technical datasheets consistently classify the hydrochloride as hygroscopic, requiring storage under inert atmosphere at 2–8 °C to prevent deliquescence and hydrolysis, a behavior not reported for the free base . The hydrochloride salt is empirically selected for co-crystallization trials with BACE-1 because the chloride counterion facilitates consistent crystal lattice formation without introducing extraneous buffering ions that could interfere with the aspartyl protease active-site pH microenvironment [1].

Solubility X-ray crystallography salt selection

Ligand Efficiency Benchmark: Dihydroisocytosine Core Outperforms Aminoquinazoline Fragments in LE Metrics

In a comparative fragment-based screening context, the dihydroisocytosine core of beta-Alacleatinine hydrochloride demonstrates superior ligand efficiency (LE) relative to the 2-amino-3,4-dihydroquinazoline scaffold, another prominent BACE-1 fragment chemotype. The dihydroisocytosine lead (compound 29) achieved an LE of 0.37 (IC50 = 80 nM, 18 heavy atoms) [1], whereas the starting micromolar hit in the dihydroquinazoline series (0.9 μM, Baxter et al., J. Med. Chem. 2007) possessed lower LE despite a larger heavy-atom count [2]. This indicates that the dihydroisocytosine core delivers more binding affinity per atom, a critical advantage in fragment-to-lead optimization where maintaining low molecular weight is essential for downstream CNS drug-likeness and blood-brain barrier penetration [1].

Ligand efficiency fragment-based screening BACE-1

Thermal Stability and Handling: Defined Melting Point Supports QC Release and Formulation Reproducibility

Beta-Alacleatinine hydrochloride exhibits a sharp melting range of 265–269 °C (methanol solvate) , providing a reliable identity and purity QC endpoint that is not uniformly reported for all cyclic amidine analogs. For instance, the free base 2-amino-5,6-dihydropyrimidin-4(3H)-one (CAS 15231-27-3) does not have a published melting point in common vendor databases, complicating batch-to-batch identity verification by thermal analysis [1]. The hydrochloride salt's well-defined thermal behavior is a direct consequence of its crystalline salt lattice and is critical for confirming polymorphic consistency prior to initiating sensitive biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) [2].

Melting point quality control solid-state characterization

High-Confidence Application Scenarios for beta-Alacleatinine Hydrochloride Based on Verified Differentiation Evidence


Fragment-Based Lead Generation Targeting BACE-1 (Alzheimer's Disease)

Utilize beta-Alacleatinine hydrochloride as the validated dihydroisocytosine fragment core for NMR-based or SPR-based primary screens against BACE-1. The compound's established SAR trajectory, with public X-ray co-crystal structures (PDB: 2VA5, 2VA6) showing the conserved Asp32/Asp228 hydrogen-bond network, provides a crystallographically pre-validated starting point for fragment growing or merging campaigns. Its 80 nM lead IC50 and 0.37 ligand efficiency serve as benchmarks for assessing new derivative quality [1].

Non-Peptidic BACE-1 Inhibitor Chemical Series Expansion

Employ the hydrochloride salt as a synthetic building block to diversify the non-prime side of cyclic amidine BACE-1 inhibitors through amide coupling, reductive amination, or N-alkylation at the exocyclic amino group. The salt form simplifies stoichiometric control in anhydrous reactions and avoids competing free-base nucleophilicity from adventitious amines. This approach directly follows the published optimization pathway that converted millimolar fragment hits into submicromolar cellularly active leads [1].

Comparative Fragment Library Design for Aspartyl Protease Selectivity Profiling

Include beta-Alacleatinine hydrochloride in a curated fragment library to benchmark aspartyl protease selectivity (BACE-1 vs. cathepsin D vs. pepsin) alongside alternative fragments such as 2-aminoquinazoline or acylguanidine cores. Its distinct ligand efficiency profile (LE = 0.37) allows researchers to normalize affinity gains across different chemotypes, informing decisions about scaffold prioritization for proteases with challenging selectivity requirements [1].

Quality-Controlled Biophysical Assay Standard for BACE-1 SPR and ITC Studies

Use beta-Alacleatinine hydrochloride with its defined melting point (265–269 °C) and hygroscopicity specification as a QC reference standard when configuring surface plasmon resonance (SPR) biosensor chips or isothermal titration calorimetry experiments. The verified thermal identity and controlled salt stoichiometry ensure reproducible injection concentrations and minimize batch-to-batch variability in binding thermodynamics (ΔG, ΔH, −TΔS) measurements .

Quote Request

Request a Quote for beta-Alacleatinine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.